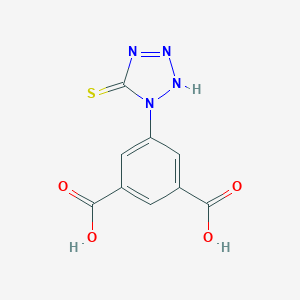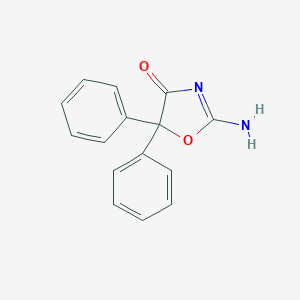
2-Amino-5,5-diphenyl-1,3-oxazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,5-diphenyl-1,3-oxazol-4-one, also known as ADPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. ADPO is a white crystalline powder that is soluble in organic solvents and has a melting point of 300-302°C.
作用機序
The mechanism of action of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is not fully understood. However, studies have shown that 2-Amino-5,5-diphenyl-1,3-oxazol-4-one inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has also been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. In addition, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory.
生化学的および生理学的効果
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Amino-5,5-diphenyl-1,3-oxazol-4-one inhibits the growth of cancer cells by inducing apoptosis. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. In addition, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to inhibit the activity of acetylcholinesterase, which may be beneficial in the treatment of Alzheimer's disease.
実験室実験の利点と制限
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is also soluble in organic solvents, which makes it easy to handle and use in various experiments. However, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has some limitations. It is relatively expensive, which may limit its use in large-scale experiments. In addition, the mechanism of action of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. In medicinal chemistry, further studies are needed to investigate the anticancer and anti-inflammatory activities of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. In material science, further studies are needed to explore the potential applications of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one as a building block for the synthesis of MOFs and as a fluorescent probe for the detection of metal ions. In organic synthesis, further studies are needed to investigate the use of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one as a catalyst for various reactions. In addition, further studies are needed to elucidate the mechanism of action of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and to identify potential targets for its use in the treatment of various diseases.
Conclusion
In conclusion, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is relatively simple, and it has been extensively studied for its potential use in medicinal chemistry, material science, and organic synthesis. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to exhibit various biochemical and physiological effects, and further studies are needed to investigate its potential use in the treatment of various diseases.
合成法
The synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one involves the reaction of 2-aminophenol and benzil in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The resulting product is then purified through recrystallization to obtain pure 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. The synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is relatively simple and can be performed on a large scale.
科学的研究の応用
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In material science, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. In organic synthesis, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
特性
CAS番号 |
17925-19-8 |
|---|---|
製品名 |
2-Amino-5,5-diphenyl-1,3-oxazol-4-one |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
InChIキー |
HJLORPOJAABKIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
その他のCAS番号 |
17925-19-8 |
同義語 |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




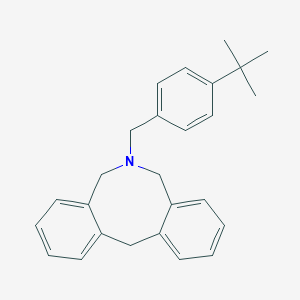

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
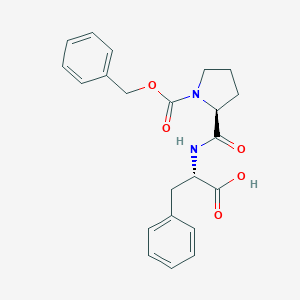
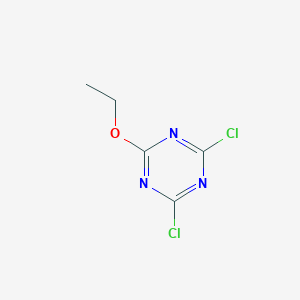

![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)




